molecular formula C26H23FIN5O4 B10783369 Trametinib-13C,d3

Trametinib-13C,d3

货号 B10783369
分子量: 619.4 g/mol
InChI 键: LIRYPHYGHXZJBZ-KQORAOOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trametinib-13C-d3 involves the incorporation of carbon-13 and deuterium into the trametinib molecule. The process typically starts with the synthesis of trametinib, followed by the introduction of the isotopic labels. The key steps include:

Industrial Production Methods

Industrial production of trametinib-13C-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques .

化学反应分析

Types of Reactions

Trametinib-13C-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学研究应用

Trametinib-13C-d3 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used as an internal standard for the quantification of trametinib in biological samples.

    Drug Metabolism: Helps in studying the metabolic pathways and identifying metabolites.

    Cancer Research: Investigated for its potential in treating various cancers, including melanoma and non-small cell lung cancer.

    Toxicology: Used in toxicity studies to understand the safety profile of trametinib .

作用机制

Trametinib-13C-d3 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, trametinib-13C-d3 disrupts the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

Trametinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful for pharmacokinetic and drug metabolism studies. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in biological systems, providing valuable insights into the drug’s behavior and metabolism .

属性

分子式

C26H23FIN5O4

分子量

619.4 g/mol

IUPAC 名称

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6-methyl-2,4,7-trioxo-8-(trideuterio(113C)methyl)pyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i1+1D3

InChI 键

LIRYPHYGHXZJBZ-KQORAOOSSA-N

手性 SMILES

[2H][13C]([2H])([2H])C1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

规范 SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。